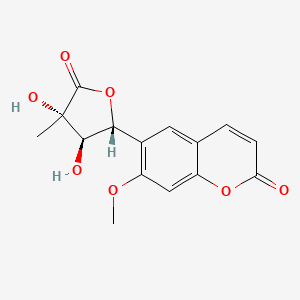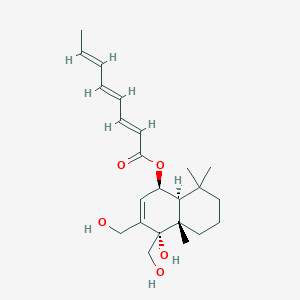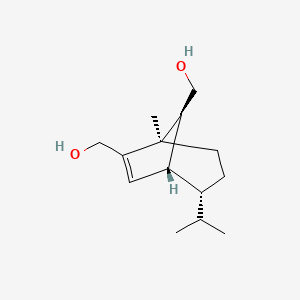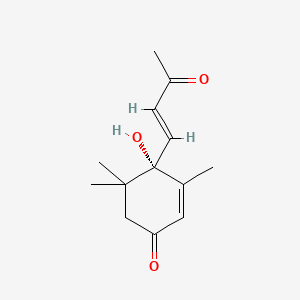
PtdIns-(3,4,5)-P3 (1-stearoyl, 2-arachidonoyl) (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3,4,5)-P3 can serve as an anchor for the binding of signal transduction proteins bearing pleckstrin homology (PH) domains. Centuarin α and Akts are examples of PtdIns-(3,4,5)-P3-binding proteins. Protein-binding to PtdIns-(3,4,5)-P3 is important for cytoskeletal rearrangements and membrane trafficking. PtdIns-(3,4,5)-P3 is resistant to cleavage by PI-specific PLC. Thus, it is likely to function in signal transduction as a modulator in its own right, rather than as a source of inositol tetraphosphates. For further reading on inositol phospholipids, see also references and .
Scientific Research Applications
Accumulation and Significance in Marine Fish
A study by Tanaka et al. (2003) revealed that in yellowtail (Seriola quinqueradiata), a marine fish, phosphatidylinositol (PtdIns) predominantly comprises 1-stearoyl-2-arachidonoyl species. This composition is conserved across various fish tissues and may have physiological significance similar to that in mammals, potentially acting as signaling molecules in cells (Tanaka et al., 2003).
Alterations in Ethanol-Treated Rats
Cronholm et al. (1992) investigated the effects of an ethanol-containing diet on rats, finding a significant decrease in arachidonoyl species of PtdIns phosphates in the pancreas. This study suggests that ethanol consumption can alter the molecular composition of PtdIns phosphates, potentially impacting cellular signaling processes (Cronholm et al., 1992).
Chemical Synthesis and Diastereoisomers
Gaffney and Reese (2001) describe the chemical synthesis of naturally occurring PtdIns(3,4,5)P3, where the 1- and 2-hydroxy functions of glycerol are esterified with stearic and arachidonic acid. The synthesis of its diastereoisomers is also reported, highlighting the chemical complexity and potential for diverse biological activities (Gaffney & Reese, 2001).
Insights into Cellular Mechanisms
Postle et al. (2004) conducted a study focusing on the synthesis and composition of mammalian cell PtdIns in vivo. They found that PtdIns is synthesized as a wide range of species, suggesting that selective transport between membranes or hydrolysis of specific molecular species could be key in regulating the compositions of PtdIns and its derivatives (Postle et al., 2004).
Modulation in Human Neuroblastoma Cells
Pacini et al. (2004) demonstrated that arachidonic acid can significantly enhance stearic acid incorporation into PtdIns in human neuroblastoma cells, indicating a potential mechanism through which PtdIns achieves its 1-stearoyl-2-arachidonoyl configuration. This finding has implications for understanding the role of PtdIns in neurobiology (Pacini et al., 2004).
Role in Cellular Signaling and Disease
Manna and Jain (2015) reviewed the role of PtdIns(3,4,5)P3 signaling in various cellular functions and its implications in metabolic diseases like obesity and diabetes. They highlighted that dysregulated PtdIns(3,4,5)P3 signaling is a prime mediator of insulin resistance, linking it to broader health issues (Manna & Jain, 2015).
properties
Product Name |
PtdIns-(3,4,5)-P3 (1-stearoyl, 2-arachidonoyl) (sodium salt) |
|---|---|
Molecular Formula |
C47H82O22P4 · 4Na |
Molecular Weight |
1215 |
InChI |
InChI=1S/C47H86O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)65-39(37-63-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-64-73(61,62)69-44-42(50)45(66-70(52,53)54)47(68-72(58,59)60)46(43(44)51)67-71(55,56)57;;;;/h11,13, |
InChI Key |
JCZJAQPLXIVRFT-BPEMJPOJSA-J |
SMILES |
CCCCCCCCCCCCCCCCCC(OCC(OC(CCC/C=CC/C=CC/C=CC/C=CCCCCC)=O)COP([O-])(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@H]1O)=O)=O.[Na+].[Na+].[Na+].[Na+] |
synonyms |
Phosphatidylinositol-3,4,5-triphosphate C-18 (sodium salt) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






